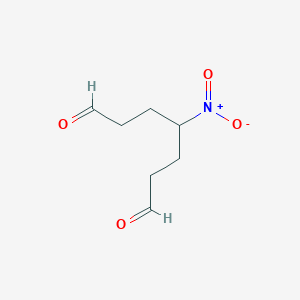
4-Nitroheptanedial
概要
説明
Synthesis Analysis
The synthesis of 4-nitroheptanedial involves several steps, including the oxidation of 2-methyl-1-heptanol, the reaction with nitric acid, and the oxidation of the resulting nitroalcohol .Molecular Structure Analysis
The 4-nitroheptanedial molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 2 aldehyde(s) (aliphatic) and 1 nitro group(s) (aliphatic) . Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol.Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用
Environmental Implications and Biochemical Applications
- The study of nitrophenol compounds, which are chemically related to 4-Nitroheptanedial, has implications for environmental and biochemical applications. Research using Surface-Enhanced Infrared Absorption (SEIRA), Surface-Enhanced Raman Scattering (SERS), Temperature Programmed Desorption (TPD), and Density Functional Theory (DFT) on nitrophenol adsorption offers insights into environmental remediation and industrial use of these compounds (Perry et al., 2010).
Catalytic Reduction of Nitro Compounds
- Graphene-based catalysts have been studied for the reduction of nitro compounds to amines. Given the structural similarity, insights from this research can be applied to understand the catalytic properties of 4-Nitroheptanedial and its potential use in industrial applications, especially in the synthesis of drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).
Nondestructive Quality Measurement in Horticulture
- Near-Infrared (NIR) spectroscopy, a technique applicable to the study of compounds like 4-Nitroheptanedial, has been used for nondestructive measurement of quality attributes in horticultural produce. This research offers insights into the use of spectroscopic techniques for quality control in agriculture and food processing industries (Nicolai et al., 2007).
Biodegradation and Environmental Cleanup
- The biodegradation of nitrophenols, closely related to 4-Nitroheptanedial, in a lab-scale sequential batch reactor offers insights into the potential for microbial degradation of similar compounds. This research could be significant for environmental cleanup and wastewater treatment (Tomei & Annesini, 2005).
Detection and Adsorption of Toxic Nitrite
- Research on functionalized materials for the detection and adsorption of nitrite ions could inform similar applications for 4-Nitroheptanedial in environmental monitoring and water treatment technologies (Awual et al., 2019).
Electrochemical Sensing and Remediation
- Studies on electrochemical sensing and remediation of nitrophenols using nanoparticles suggest potential applications for 4-Nitroheptanedial in environmental monitoring and pollutant degradation (Singh et al., 2017).
Atmospheric Monitoring
- Research on nitrated phenols in the atmosphere, which includes compounds structurally related to 4-Nitroheptanedial, highlights its potential role in atmospheric chemistry and environmental monitoring (Harrison et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-nitroheptanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQCOKRCLPJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC=O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449167 | |
| Record name | 4-nitroheptanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroheptanedial | |
CAS RN |
147189-43-3 | |
| Record name | 4-nitroheptanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

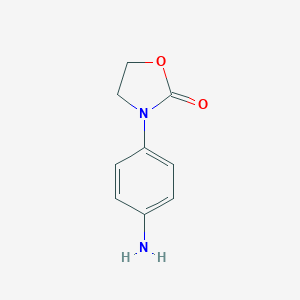
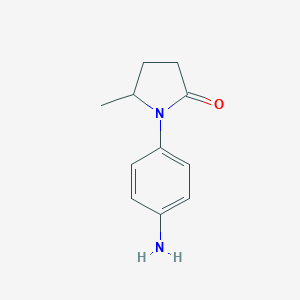
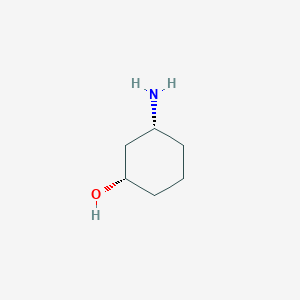
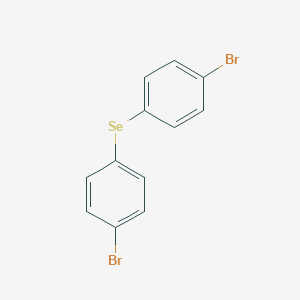
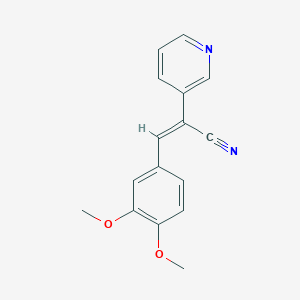
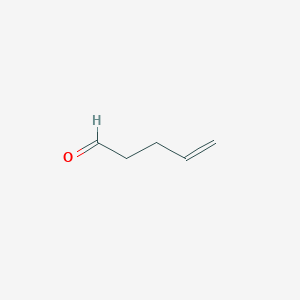
![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)
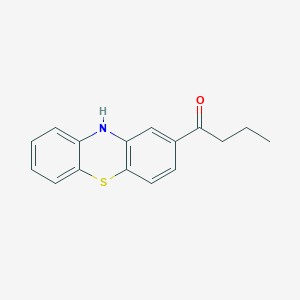
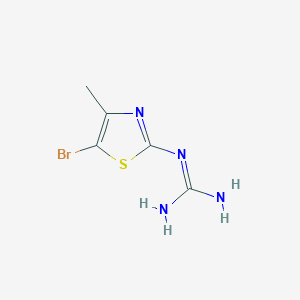
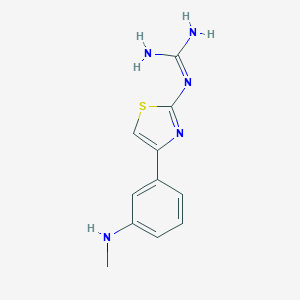
![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
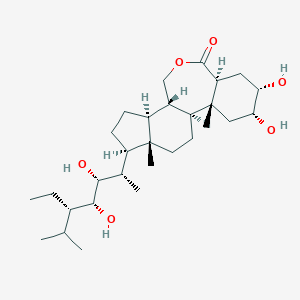
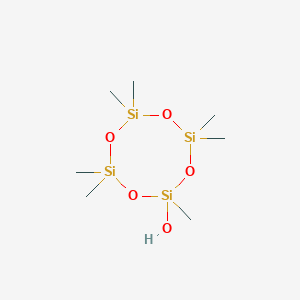
![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)